molecular formula C22H17ClN2O5 B278356 N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-1,3-benzodioxole-5-carboxamide

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B278356
M. Wt: 424.8 g/mol
InChI Key: YEARTHFFODKZTK-UHFFFAOYSA-N
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Description

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Chlorobenzoyl Amide Group: This step involves the reaction of 2-chlorobenzoyl chloride with an amine derivative to form the chlorobenzoyl amide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-(4-((2-chlorobenzoyl)amino)benzyl)phenyl)benzamide
  • N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide
  • N-{4-[(2-chlorobenzoyl)amino]benzoyl}glycine

Uniqueness

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole ring and methoxy group contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H17ClN2O5

Molecular Weight

424.8 g/mol

IUPAC Name

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C22H17ClN2O5/c1-28-19-11-14(24-21(26)13-6-9-18-20(10-13)30-12-29-18)7-8-17(19)25-22(27)15-4-2-3-5-16(15)23/h2-11H,12H2,1H3,(H,24,26)(H,25,27)

InChI Key

YEARTHFFODKZTK-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4Cl

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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